molecular formula C21H29FN2O2 B5974936 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

Cat. No. B5974936
M. Wt: 360.5 g/mol
InChI Key: DQGOUQDXEKQZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, also known as FPEP, is a synthetic compound that has shown potential in scientific research applications. This molecule is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain degree, but not fully. This partial activation can lead to various biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects:
1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has been shown to have various biochemical and physiological effects. One area of interest is its potential as an antidepressant. Studies have shown that 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone can increase the levels of dopamine and serotonin in certain areas of the brain, which are neurotransmitters that are involved in mood regulation. This increase in neurotransmitter levels may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific studies of this receptor, which can lead to a better understanding of its role in various physiological processes. However, one limitation of 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone. One area of interest is its potential as an antidepressant. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the dopamine D3 receptor. Future studies can explore its effects on various physiological processes and its potential as a therapeutic target for various diseases.
Conclusion:
In conclusion, 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, or 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, is a synthetic compound that has shown potential in various scientific research applications. Its unique structure and selectivity for the dopamine D3 receptor make it a valuable tool for studying this receptor and its role in various physiological processes. Further studies are needed to explore its potential as an antidepressant and its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone involves a series of chemical reactions. The starting material is 3-fluorophenylacetic acid, which is reacted with ethylene oxide to form 3-(2-hydroxyethyl)phenylacetic acid. This intermediate is then reacted with piperidine and acetic anhydride to form the desired product, 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone. The synthesis of 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has shown potential in various scientific research applications. One area of interest is its potential as a ligand for the dopamine D3 receptor. This receptor is involved in various physiological processes, including reward, addiction, and mood regulation. 1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has been shown to selectively bind to the dopamine D3 receptor, making it a potential tool for studying the role of this receptor in various physiological processes.

properties

IUPAC Name

1-[3-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-19-7-3-5-17(15-19)9-10-18-6-4-13-24(16-18)21(26)11-14-23-12-2-1-8-20(23)25/h3,5,7,15,18H,1-2,4,6,8-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGOUQDXEKQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{3-[2-(3-Fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

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